4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a bromide ion. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide typically involves the formation of the thiazole ring followed by the introduction of the benzoic acid group and the bromide ion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives of the original compound .
Scientific Research Applications
4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may contribute to the compound’s ability to inhibit certain biological processes, while the bromide ion can enhance its overall reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-prop-2-enyl-1,3-thiazole: Shares the thiazole ring structure but lacks the benzoic acid and bromide components.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid have similar structural features but different functional groups.
Thiazole-based drugs: Medications containing thiazole rings, such as thiamine (Vitamin B1), exhibit different biological activities.
Uniqueness
4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide is unique due to its combination of a thiazole ring, benzoic acid moiety, and bromide ion, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that is not typically observed in simpler compounds .
Properties
CAS No. |
475633-50-2 |
---|---|
Molecular Formula |
C14H15BrN2O2S |
Molecular Weight |
355.25 |
IUPAC Name |
4-[(4-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide |
InChI |
InChI=1S/C14H14N2O2S.BrH/c1-3-8-16-10(2)9-19-14(16)15-12-6-4-11(5-7-12)13(17)18;/h3-7,9H,1,8H2,2H3,(H,17,18);1H |
InChI Key |
GWBYDMSOYDTCTI-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=[N+]1CC=C)NC2=CC=C(C=C2)C(=O)O.[Br-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.